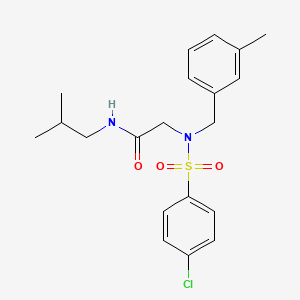
2-acetyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as NQO1 and is known for its ability to activate the NAD(P)H:quinone oxidoreductase 1 enzyme. This enzyme plays an important role in protecting cells from oxidative stress and has been linked to various diseases.
Wirkmechanismus
NQO1 activates the NAD(P)H:quinone oxidoreductase 1 enzyme, which plays a critical role in protecting cells from oxidative stress. This enzyme helps to detoxify harmful compounds and prevent damage to cellular components such as DNA and proteins. Additionally, NQO1 has been shown to have anti-inflammatory properties and can modulate various signaling pathways in cells.
Biochemical and Physiological Effects:
NQO1 has been shown to have a wide range of biochemical and physiological effects. It can induce cell death in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, NQO1 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NQO1 in lab experiments is its ability to activate the NAD(P)H:quinone oxidoreductase 1 enzyme, which can help to protect cells from oxidative stress. Additionally, NQO1 has been extensively studied and its mechanism of action is well understood. However, one limitation of using NQO1 in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving NQO1. One area of interest is the development of NQO1 inhibitors for the treatment of cancer and other diseases. Additionally, researchers are investigating the use of NQO1 as a biomarker for various diseases, as well as its potential role in aging and longevity. Finally, there is ongoing research into the development of new synthetic methods for the production of NQO1 and related compounds.
Synthesemethoden
The synthesis of NQO1 involves several steps, including the reaction of 3-nitrobenzoyl chloride with 2-amino-3-acetylquinoxaline, followed by the reaction of the resulting product with sodium borohydride and hydrogen peroxide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
NQO1 has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, NQO1 has been linked to various other diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-7-2-3-8-16(14)20(17)24)10-27-18(23)12-5-4-6-13(9-12)21(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRABDFPQFCIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














